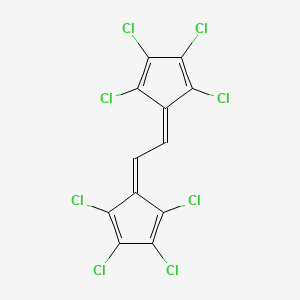![molecular formula C20H26O2 B14245088 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene CAS No. 340276-66-6](/img/structure/B14245088.png)
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is a chemical compound with the molecular formula C20H22O2 It is characterized by the presence of two hex-5-yn-1-yloxy groups attached to a benzene ring through methylene linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-yn-1-ol and 1,2-bis(bromomethyl)benzene.
Reaction: The hex-5-yn-1-ol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide is then reacted with 1,2-bis(bromomethyl)benzene in a nucleophilic substitution reaction to yield this compound.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis{[(but-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with shorter alkyne chains.
1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene: Another similar compound with even shorter alkyne chains.
Uniqueness
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is unique due to its longer alkyne chains, which can provide different reactivity and properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring longer linkers or spacers.
Propiedades
Número CAS |
340276-66-6 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,2-bis(hex-5-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-21-17-19-13-9-10-14-20(19)18-22-16-12-8-6-4-2/h1-2,9-10,13-14H,5-8,11-12,15-18H2 |
Clave InChI |
AUQTUJSSQQJJOH-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCOCC1=CC=CC=C1COCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


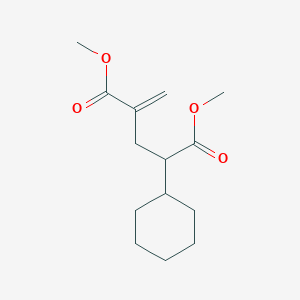
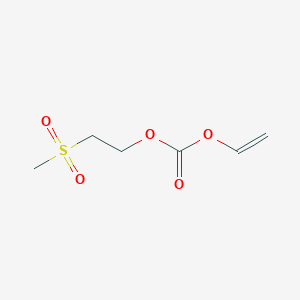

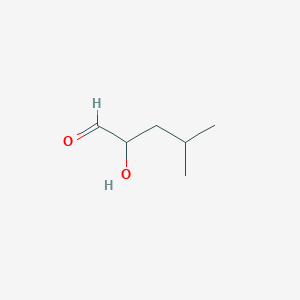
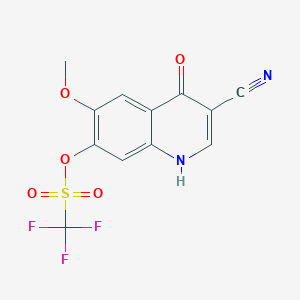
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
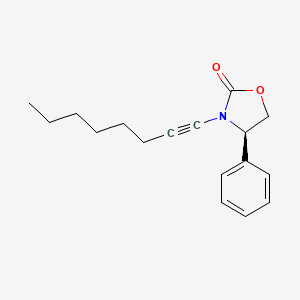
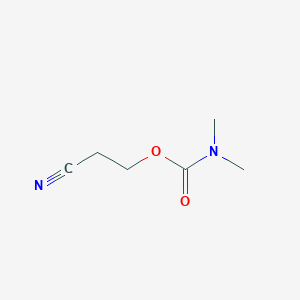

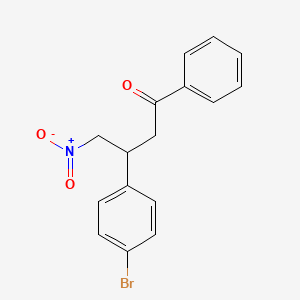
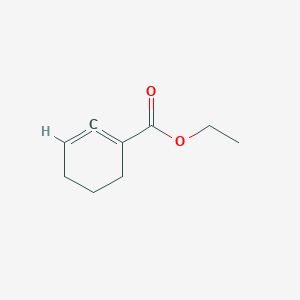
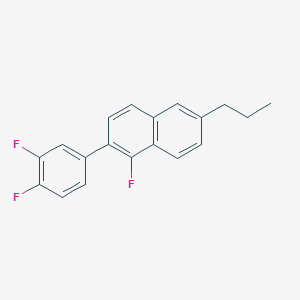
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
